1-(2-Methyl-1H-indol-3-YL)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-7,13H,12H2,1-2H3 |
InChI Key |
UUNQRRKDMRTNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Methyl 1h Indol 3 Yl Ethan 1 Amine and Analogues
Strategic Approaches to Indole-Ethylamine Scaffolds
The creation of indole-ethylamine frameworks is a cornerstone of heterocyclic chemistry, with applications in medicinal chemistry and materials science. The key steps involve the formation of the indole (B1671886) nucleus followed by the installation of the functionalized side chain.
Construction of the Indole Ring System
The indole ring is a privileged structural motif, and numerous methods have been developed for its synthesis. These can be broadly categorized into classical named reactions and modern catalytic approaches.
The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. mdpi.commolbase.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. mdpi.com For the synthesis of a 2-methylindole (B41428) derivative, a ketone such as acetone (B3395972) would be reacted with a substituted phenylhydrazine.
The classical Fischer indole synthesis often requires harsh acidic conditions and high temperatures. Modern adaptations have focused on milder reaction conditions and expanding the substrate scope. One significant modification is the Buchwald-Hartwig coupling to form the aryl hydrazone from an aryl halide and a hydrazone, which can then undergo cyclization. chem-station.com This approach offers greater flexibility in the choice of starting materials. Additionally, solid-phase synthesis techniques have been developed for the Fischer indole synthesis, allowing for the efficient generation of libraries of 2,3-disubstituted indoles. nih.gov Continuous flow methodologies have also been applied to the Fischer indole synthesis, enabling higher productivity and better control over reaction parameters. nih.gov
Table 1: Comparison of Classical and Modern Fischer Indole Synthesis Conditions
| Feature | Classical Fischer Indole Synthesis | Modern Adaptations |
| Catalyst | Strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) | Milder acids, Palladium catalysts (Buchwald modification) |
| Temperature | Often high temperatures | Milder temperatures, sometimes room temperature |
| Substrate Scope | Can be limited by harsh conditions | Broader substrate scope due to milder conditions |
| Methodology | Batch processing | Solid-phase synthesis, Continuous flow systems |
Transition metal-catalyzed reactions have emerged as powerful tools for the construction of the indole ring system, often offering high efficiency and regioselectivity. mdpi.combohrium.com
Palladium (Pd): Palladium-catalyzed reactions are among the most versatile for indole synthesis. One common approach involves the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. mdpi.com Another powerful method is the palladium-catalyzed oxidative cyclization of N-aryl imines, which allows for the rapid assembly of indole rings from readily available anilines and ketones. organic-chemistry.org
Copper (Cu): Copper-catalyzed methods have also been developed for indole synthesis. For instance, 3-arylindoles can be prepared from 2-bromoarylaminoalkanes under copper(I) catalysis.
Rhodium (Rh): Rhodium catalysts have been employed in the annulation of alkynes with nitrones to produce 2,3-disubstituted indoles. mdpi.com
Ruthenium (Ru): Ruthenium-catalyzed cycloisomerization of 2-alkynylanilides provides a route to 3-substituted indoles through a 1,2-carbon migration. acs.org
Iron (Fe): While less common than other transition metals, iron-catalyzed methods for indole synthesis are being explored as a more sustainable alternative.
Table 2: Overview of Transition Metals in Indole Synthesis
| Metal Catalyst | Key Reaction Type | Starting Materials |
| Palladium (Pd) | Sonogashira coupling/cyclization, Oxidative cyclization | 2-haloanilines and alkynes, N-aryl imines |
| Copper (Cu) | Intramolecular C-N coupling | 2-bromoarylaminoalkanes |
| Rhodium (Rh) | Alkyne annulation with nitrones | Alkynes and nitrones |
| Ruthenium (Ru) | Cycloisomerization | 2-alkynylanilides |
| Iron (Fe) | Reductive cyclizations | Nitroarenes and alkynes |
Oxidative cyclization reactions provide an alternative strategy for indole synthesis, often proceeding through the formation of new carbon-carbon or carbon-nitrogen bonds under oxidative conditions. organic-chemistry.orgnih.gov These methods can be metal-catalyzed or metal-free. For example, the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines mentioned previously falls into this category. organic-chemistry.org Another approach involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines to generate indazole derivatives, which can be precursors to indoles. organic-chemistry.orgnih.gov
Introduction of the Ethanamine Side Chain at C3
Once the 2-methylindole core is established, the next crucial step is the introduction of the ethanamine side chain at the C3 position. The C3 position of indole is nucleophilic and prone to electrophilic substitution.
A common and effective strategy for installing the ethanamine side chain is through nucleophilic addition to a suitable indole-derived intermediate. A key intermediate for the synthesis of 1-(2-Methyl-1H-indol-3-YL)ethan-1-amine is 3-acetyl-2-methylindole. The ethanamine side chain can then be introduced via reductive amination of the ketone functionality.
Reductive amination involves the reaction of the ketone with an amine (such as ammonia (B1221849) or an ammonium (B1175870) salt) to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org This method is widely used due to its efficiency and the commercial availability of a variety of reducing agents. masterorganicchemistry.com
The choice of reducing agent is critical for the success of the reductive amination and can influence the reaction conditions and selectivity. harvard.edu
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Characteristics |
| Sodium borohydride | NaBH₄ | A mild reducing agent, often used in protic solvents like methanol. |
| Sodium cyanoborohydride | NaBH₃CN | Selective for the reduction of imines in the presence of carbonyls; effective under mildly acidic conditions. masterorganicchemistry.com |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reducing agent, often used in aprotic solvents; less toxic than cyanoborohydride. harvard.edu |
| Catalytic Hydrogenation | H₂/Pd-C | A classic method involving hydrogen gas and a palladium on carbon catalyst. |
Mannich-type Reactions and Derivatives
The Mannich reaction is a classic and versatile method for the C-alkylation of acidic protons, making it highly applicable to the synthesis of indole derivatives. wikipedia.org This three-component condensation involves an active hydrogen compound (like 2-methylindole), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the nucleophilic C3 position of the indole ring. wikipedia.orgchemtube3d.com
In the context of synthesizing precursors to this compound, a Mannich-type reaction using 2-methylindole, formaldehyde, and a suitable amine can yield a gramine-type intermediate. Subsequent modifications can then be employed to elaborate the ethylamine (B1201723) side chain. The general applicability of the Mannich reaction allows for the introduction of a wide variety of substituents on the amine nitrogen, providing access to a diverse library of analogues. researchgate.netuobaghdad.edu.iq
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Indole | Formaldehyde | Secondary Amine | 3-Aminomethylindole (Gramine) | researchgate.net |
| 2-Methylindole | Formaldehyde | Dimethylamine | 3-(Dimethylaminomethyl)-2-methylindole | chemtube3d.com |
| Indole | Aldehyde | Secondary Amine | Mannich Base | uobaghdad.edu.iq |
C–H Alkylation and Amination Strategies
Direct C–H functionalization has emerged as a powerful and atom-economical approach for the synthesis of complex molecules. For the construction of the this compound core, C–H alkylation and amination strategies offer direct routes to introduce the desired side chain at the C3 position of the 2-methylindole nucleus.
Recent advancements have focused on transition-metal-catalyzed reactions that enable the direct coupling of indoles with various partners. acs.org For instance, palladium-catalyzed methods have been developed for the direct C3-arylation of free (NH)-indoles. acs.org While not a direct route to the ethylamine, these methods highlight the potential for catalytic C-H functionalization at the C3 position.
Direct C2-amination of indoles has also been reported using nickel catalysis, demonstrating the feasibility of forming C-N bonds directly on the indole ring. chemrxiv.org Adapting these strategies for the C3-alkylation with an appropriate ethylamine precursor or a direct C3-amination followed by alkylation could provide efficient pathways to the target compound and its analogues.
Functionalization and Derivatization at the Indole-Ethylamine Core
Once the core structure of this compound is established, further functionalization can be carried out to explore structure-activity relationships.
N-Functionalization of the Indole Nitrogen (N1)
The indole nitrogen (N1) is a common site for modification. N-alkylation is a frequently employed transformation, which can be achieved under various conditions. nih.gov Traditional methods often involve the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. tandfonline.com Alternative, milder conditions using potassium carbonate (K2CO3) in acetonitrile (B52724) have also proven effective for regioselective N-alkylation. tandfonline.comresearchgate.net The choice of base and solvent can be crucial in controlling the regioselectivity between N- and C-alkylation. tandfonline.com
N-acylation of indoles presents a chemical challenge due to the low nucleophilicity of the indole nitrogen. researchgate.net However, various methods have been developed to achieve this transformation. One approach involves the use of highly reactive acylating agents like acyl chlorides. nih.gov More recent methods have explored the use of thioesters as a stable source of the acyl group, offering good yields and functional group tolerance. nih.govd-nb.info
| Reaction Type | Reagents | Key Features | References |
| N-Alkylation | NaH, Alkyl Halide, DMF | Standard, strong base conditions | tandfonline.com |
| N-Alkylation | K2CO3, Alkyl Halide, Acetonitrile | Milder, regioselective conditions | tandfonline.comresearchgate.net |
| N-Alkylation | Dimethyl sulfate (B86663), NaOH | Industrial process example | google.com |
| N-Acylation | Thioesters, Cs2CO3 | Mild, chemoselective | nih.govd-nb.info |
| N-Acylation | Carboxylic Acids, DMAPO/Boc2O | Direct, high N1 selectivity | researchgate.net |
Modifications at the C2 Position of the Indole Ring
The C2 position of the indole ring is another key site for introducing structural diversity. While the starting material is 2-methylindole, methods exist to further functionalize this methyl group or introduce other substituents. Direct generation of a C,N-dianion from 2-methylindole using a strong base mixture (e.g., BuLi/Bu'OK) allows for regiospecific functionalization at the methyl group. electronicsandbooks.comrsc.org
Furthermore, various cross-coupling reactions can be employed to introduce aryl, alkyl, or other functional groups at the C2 position, provided a suitable handle (e.g., a halogen) is present. researchgate.net Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are powerful tools for this purpose. nih.gov Direct C-H functionalization at the C2 position is also an emerging area, with methods being developed for selective alkylation and arylation. researchgate.net
Derivatization of the Amine Functionality
The primary amine of the ethylamine side chain is a versatile functional group that can be readily derivatized. iu.edu Common modifications include acylation to form amides and alkylation to yield secondary or tertiary amines. iu.edunih.gov
Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. iu.edu Reductive amination is a powerful method for N-alkylation, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. This allows for the introduction of a wide range of alkyl and aryl groups.
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry. researchgate.net For the synthesis of indole derivatives, this has translated into the exploration of greener reaction conditions and catalysts. researchgate.netrsc.org
Key areas of focus in green chemistry for indole synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. researchgate.netmdpi.com
Catalysis: Employing reusable solid acid catalysts or developing metal-free catalytic systems to reduce waste and environmental impact. acs.orgmdpi.com
Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields. researchgate.netmdpi.com
Multicomponent Reactions: Designing one-pot reactions where multiple components react to form the desired product, which increases efficiency and reduces the number of purification steps. rsc.orgresearchgate.net
These green chemistry principles are being increasingly applied to the synthesis of 3-substituted indoles and other heterocyclic compounds, paving the way for more sustainable production of valuable chemical entities. researchgate.netrsc.org
Reaction Optimization and Mechanistic Investigations in Synthesis
The conversion of aldehydes and ketones to amines via reductive amination is a cornerstone of organic synthesis. In the context of producing this compound, the Leuckart reaction and its modifications have proven to be particularly effective. This reaction utilizes a nitrogen donor and a reducing agent, typically ammonium formate (B1220265) or formamide (B127407), to transform the carbonyl group of 2-methyl-3-acetylindole into the target primary amine.
Reaction Optimization:
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Research has shown that the choice of reagents and conditions can significantly impact the yield and purity of the final product.
The Leuckart reaction, a classic method for reductive amination, traditionally requires high temperatures, often between 120 and 130 °C, and sometimes exceeding 165 °C when formamide is used. wikipedia.org Studies have indicated that using ammonium formate as the reagent generally leads to better yields compared to formamide alone. wikipedia.org To enhance the efficiency of the reaction, various catalysts have been explored. For instance, the use of ammonium formate in conjunction with catalysts like ammonium sulfate and magnesium chloride has been shown to improve the yield of the desired amine. wikipedia.org
Modern advancements in this area have focused on developing milder and more efficient catalytic systems. For example, half-sandwich Ir(III) complexes have been successfully employed in the catalytic Leuckart-Wallach reaction to produce racemic α-chiral primary amines from a broad range of ketones with moderate to excellent yields (40%-95%) using just 0.1 mol% of the catalyst. researchgate.net Furthermore, Cp*Rh(III) complexes have been demonstrated to effectively catalyze the reductive amination of ketones with ammonium formate at significantly lower temperatures of 50–70 °C, affording the corresponding primary amines in high yields. mdpi.com
The optimization of reaction conditions extends to parameters such as temperature, pressure, and the concentration of reagents. For instance, in certain catalytic systems for the amination of bio-derived aldehydes, parameters like temperature, hydrogen pressure, substrate-to-ammonia concentration ratio, and reaction time have been systematically optimized to maximize the selectivity for the desired primary amines. researchgate.net
Below is a representative data table illustrating the optimization of the reductive amination of a ketone, showcasing the impact of catalyst and reaction conditions on the yield of the corresponding primary amine.
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 160 | 24 | Low |
| 2 | MgCl₂ | 160 | 12 | Moderate |
| 3 | [Cp*RhCl₂]₂ | 70 | 2 | >90 |
| 4 | Ir(III) complex | 80 | 8 | 85 |
This table is a generalized representation based on findings from multiple sources and is for illustrative purposes.
Mechanistic Investigations:
The mechanism of the Leuckart reaction, in the context of synthesizing this compound from 2-methyl-3-acetylindole, involves a two-step process.
When ammonium formate is used, it dissociates into ammonia and formic acid. The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 2-methyl-3-acetylindole. This is followed by dehydration to form an iminium ion intermediate. The formate ion then acts as a hydride donor, reducing the iminium ion to the final primary amine, this compound, with the concurrent release of carbon dioxide. wikipedia.org
The general mechanism using ammonium formate is as follows:
Ammonia Addition: The nitrogen of ammonia attacks the electrophilic carbonyl carbon of the ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, forming an iminium ion.
Hydride Transfer: The formate ion delivers a hydride to the iminium carbon, yielding the final amine product.
In the case of formamide as the reagent, the mechanism begins with the nucleophilic attack of formamide on the carbonyl carbon. The resulting intermediate undergoes dehydration to form an N-formyl derivative. This derivative is then hydrolyzed by water present in the reaction mixture to generate an ammonium formate equivalent, which proceeds with the reduction as described above. wikipedia.org
Recent mechanistic studies on reductive amination have also explored the role of catalysts in facilitating these steps. For example, in iridium-catalyzed Leuckart-type reactions, the formation of formamide products is a key feature, with ammonium formate acting as the N-formylating reagent. researchgate.net Computational studies, such as DFT calculations, have been employed to investigate the reaction mechanism in the reductive amination of other carbonyl compounds, proposing key intermediates like furfurylimine in the amination of furfural. nih.gov
Understanding these mechanistic details is crucial for the rational design of more efficient catalysts and the further optimization of reaction conditions to achieve higher yields and selectivity in the synthesis of this compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis and Proton Assignments
A ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). This information allows for the assignment of each proton to its specific position within the molecule. For this compound, one would expect to observe distinct signals for the indole NH proton, the aromatic protons on the benzene (B151609) ring of the indole, the methine (CH) proton of the ethanamine side chain, the methyl (CH₃) protons attached to the indole ring, and the methyl (CH₃) protons of the ethanamine side chain, as well as the amine (NH₂) protons.
¹³C NMR Analysis and Carbon Connectivities
The ¹³C NMR spectrum would provide information on the number of different carbon environments. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom). For the target molecule, distinct signals would be expected for the carbons of the indole ring, the methyl group at the 2-position, and the two carbons of the ethan-1-amine side chain.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information to piece together the molecular structure.
Without experimental data, a table of expected NMR shifts cannot be accurately generated.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Characteristic Group Frequencies and Bond Characterization
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching from the indole and the primary amine groups, typically in the region of 3300-3500 cm⁻¹.
C-H stretching from the aromatic and aliphatic portions of the molecule, usually found between 2850-3100 cm⁻¹.
C=C stretching from the aromatic indole ring, in the 1450-1600 cm⁻¹ region.
C-N stretching , typically observed in the 1000-1350 cm⁻¹ range.
N-H bending from the amine group, around 1590-1650 cm⁻¹.
A data table of characteristic FT-IR peaks would be constructed from an experimental spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The exact mass of the molecular ion would confirm the elemental composition (C₁₁H₁₄N₂). The fragmentation pattern, which shows the masses of the fragments produced, offers valuable clues about the molecule's structure. For an amine-containing compound like this, a common fragmentation is the alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom.
A detailed analysis and a corresponding data table of the fragmentation pattern would require an experimental mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands in the near-ultraviolet region. These bands arise from π → π* electronic transitions within the aromatic bicyclic system. The first band, typically observed around 260-290 nm, corresponds to the ¹La transition, while the second, stronger band, found at shorter wavelengths around 210-225 nm, is attributed to the ¹Bb transition. A weaker, fine-structured band, corresponding to the ¹Lb transition, is often observed as a shoulder on the red-edge of the ¹La band, typically between 280 and 290 nm.
For this compound, the presence of the 2-methyl and the 3-(1-aminoethyl) substituents on the indole ring is expected to cause a bathochromic (red) shift of these absorption bands compared to the parent indole molecule. This shift is due to the electron-donating effects of the alkyl and amino groups, which influence the energy levels of the π molecular orbitals.
A summary of the expected electronic transitions is presented in the table below.
| Transition | Typical Wavelength Range (nm) for Indoles | Nature of Transition |
| ¹Lb | 280 - 290 | π → π |
| ¹La | 260 - 290 | π → π |
| ¹Bb | 210 - 225 | π → π* |
Note: The exact absorption maxima (λmax) and molar absorptivity (ε) for this compound would require experimental measurement.
X-ray Diffraction (XRD) for Solid-State Structure Determination
However, a review of the available scientific literature indicates that the single-crystal X-ray structure of this compound has not yet been reported. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for this specific compound.
Were such data available, it would be presented in a crystallographic data table, as exemplified below for a hypothetical monoclinic crystal system.
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
| Density (calculated) (g/cm³) | Not Determined |
Note: The data in this table is hypothetical and serves only as an example of how crystallographic data is typically presented. No experimental data has been found for the title compound.
Mechanistic Chemical Reactivity Studies of the Indole Ethylamine Scaffold
Reaction Mechanisms Involving the Indole (B1671886) Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a high electron density, particularly within the five-membered pyrrole moiety. The lone pair of electrons on the nitrogen atom is delocalized into the ring, further enhancing its nucleophilicity.
Electrophilic Aromatic Substitution at C3 and Other Positions
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. nih.govic.ac.uk The preferred site of electrophilic attack is the C3 position of the pyrrole ring. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate or σ-complex) formed during the reaction without disrupting the aromaticity of the fused benzene ring. quimicaorganica.org
However, in 1-(2-Methyl-1H-indol-3-yl)ethan-1-amine, the C3 position is already substituted. Consequently, electrophilic attack is directed to other positions on the indole nucleus. The next most nucleophilic site is the C2 position. The presence of the activating methyl group at C2 and the alkylamine at C3 enhances the electron density of the pyrrole ring, but the C2 position becomes the primary target for many electrophiles. If the C2 position is sterically hindered or the reaction conditions are harsh, substitution may occur on the benzene ring, typically at the C5 or C6 positions.
Studies on related 2,3-dialkylindoles have elucidated this reactivity pattern. For instance, nitration of 2-methylindoles under acidic conditions (nitric/sulfuric acid) can lead to substitution at the C5 position, as protonation at C3 deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in In contrast, nitration with agents like benzoyl nitrate (B79036) tends to favor substitution at the now-vacant C3 position if possible, or at other positions if C3 is blocked. bhu.ac.in Research on the reaction of 3-alkylindoles with diazonium salts provides evidence that electrophilic attack can occur at C3, followed by a rearrangement that shifts the substituent to the C2 position. rsc.org
The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a classic example of EAS. wikipedia.org While indole itself is formylated at C3, studies on 2,3,3-trimethyl-3H-indoles show that the Vilsmeier reagent attacks the active C2-methyl group, leading to double formylation and the formation of a malondialdehyde derivative. orgchemres.orgsid.ir This demonstrates the reactivity of the positions on the pyrrole ring even when the primary C3 site is unavailable.
Regioselectivity and Stereoselectivity in Reaction Pathways
The regioselectivity of reactions involving the this compound scaffold is a delicate balance of electronic and steric factors.
Electronic Effects : The indole nitrogen, the C2-methyl group, and the C3-ethanamine group are all electron-donating. This strongly activates the indole ring towards electrophilic attack. The highest electron density remains concentrated in the pyrrole moiety, making the C2 position significantly more reactive than any position on the benzene ring.
Steric Effects : The presence of substituents at both C2 and C3 creates steric hindrance. An incoming electrophile will preferentially attack the less hindered site. While C2 is electronically favored over the benzene ring positions, a bulky electrophile might face significant steric repulsion from the adjacent C3-ethanamine group, potentially leading to substitution on the less crowded benzene portion of the molecule (e.g., C5 or C7).
Stereoselectivity becomes a key consideration in reactions that create a new chiral center. The ethanamine side chain of the parent molecule contains a chiral center at the α-carbon. Reactions at the indole nucleus or the amine group can be influenced by this existing stereocenter, potentially leading to diastereoselective outcomes. For example, intramolecular cyclization reactions can exhibit high levels of stereocontrol, favoring the formation of one diastereomer over another.
Reactivity of the Ethanamine Side Chain
The ethanamine side chain provides a second major site of reactivity, primarily centered on the nucleophilic primary amine group.
Nucleophilic Properties of the Amine Group
The primary amine group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. google.com This allows it to readily attack electron-deficient centers (electrophiles). The nucleophilicity of primary amines is generally greater than that of secondary or tertiary amines due to reduced steric hindrance. google.com
Common reactions involving the amine group include:
Acylation : Reaction with acyl chlorides or acid anhydrides to form amides. This is a common strategy for protecting the amine group or for building more complex molecular architectures.
Alkylation : Reaction with alkyl halides, which can lead to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts through successive alkylations. uop.edu.pk
Schiff Base Formation : Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is often reversible and is a key step in many intramolecular cyclization pathways, such as the Pictet-Spengler reaction.
Intramolecular Cyclization and Rearrangement Pathways
The juxtaposition of the nucleophilic amine and the electron-rich indole nucleus allows for a variety of intramolecular cyclization reactions. These reactions are powerful tools for constructing complex polycyclic alkaloid skeletons.
Pictet-Spengler Reaction : This is a cornerstone reaction for tryptamine (B22526) derivatives. nih.gov It involves the condensation of the ethylamine (B1201723) with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic attack on the indole nucleus to form a new ring. nih.gov For this compound, cyclization typically occurs at the C2 position. However, the presence of the methyl group at C2 can hinder this pathway. In such cases, cyclization may be directed to the C4 position of the benzene ring, leading to different heterocyclic systems. The reaction proceeds via an iminium ion intermediate, which is the key electrophile that attacks the indole ring. nih.gov
Bischler-Napieralski Reaction : This reaction is used to synthesize dihydroisoquinolines and related structures. wikipedia.orgjk-sci.comorganic-chemistry.org It requires first acylating the amine to form an amide. The amide is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to induce cyclization onto the indole ring. wikipedia.orgjk-sci.comorganic-chemistry.org Similar to the Pictet-Spengler reaction, the regioselectivity of the cyclization (C2 vs. C4) is a critical factor influenced by the substitution pattern and reaction conditions.
Redox Chemistry of Indole-Ethylamines
The indole-ethylamine scaffold is susceptible to both oxidation and reduction reactions.
Oxidation : The electron-rich indole nucleus is easily oxidized. pharmaguideline.com Oxidation can be initiated by chemical reagents, enzymes, or electrochemical methods. mdpi.com Depending on the oxidant and conditions, several products can be formed:
2-Oxindoles : Oxidation of 3-substituted indoles often yields 2-oxindoles. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or electrochemical methods can achieve this transformation. masterorganicchemistry.comorganic-chemistry.orgstackexchange.com
Dimerization : One-electron oxidation can generate indole radical cations, which can dimerize to form complex structures.
Ring-Opening : Harsh oxidizing agents like ozone or potassium permanganate (B83412) can lead to the cleavage of the C2-C3 double bond in the pyrrole ring, resulting in the formation of derivatives of o-formamidoacetophenone. pharmaguideline.com
Side-Chain Oxidation : The ethanamine side chain can also be a site of oxidation. Electrochemical oxidation of amines can proceed via an initial one-electron transfer to form a radical cation, which can lead to dealkylation or the formation of imines. mdpi.com
Reduction : The indole ring can be selectively reduced. pharmaguideline.com
Reduction of the Pyrrole Ring : Catalytic hydrogenation or treatment with reagents like zinc in hydrochloric acid or borane (B79455) complexes in the presence of trifluoroacetic acid can selectively reduce the C2-C3 double bond to yield the corresponding 2,3-dihydroindole (indoline) derivative. google.comuop.edu.pkpharmaguideline.com
Reduction of the Benzene Ring : Under different conditions, such as with lithium in liquid ammonia (B1221849) (a Birch reduction), the benzene portion of the indole nucleus can be selectively reduced, leaving the pyrrole ring intact. pharmaguideline.comacs.org
Influence of Substituents on Chemical Reactivity and Stability
Influence of Side-Chain Alkylation
Alkylation of the ethylamine side chain, particularly at the alpha-carbon, has a profound impact on the scaffold's stability. The presence of an α-methyl group, as in the parent compound, sterically hinders the molecule's access to the active site of monoamine oxidase (MAO) enzymes. This makes it a poorer substrate for MAO-A, an enzyme responsible for the degradation of many tryptamines, thereby increasing its metabolic stability and prolonging its half-life. wikipedia.org
Beyond metabolic stability, the α-methyl group also influences chemical reactivity in synthetic contexts. In a palladium-catalyzed C3-dearomative arylation reaction, an α-methyltryptamine derivative showed lower reactivity compared to analogous tryptamines lacking this methyl group. researchgate.net This reduced reactivity necessitated longer reaction times to achieve comparable yields, highlighting the steric effect of the α-methyl substituent on the accessibility of the indole C3 position. researchgate.net
| Substituent | Compound Type | Observation | Implication | Reference |
| α-Methyl Group | α-Methyltryptamine | Poor substrate for Monoamine Oxidase A (MAO-A) | Increased metabolic stability | wikipedia.org |
| α-Methyl Group | Mesitylenesulfonyl-protected α-methyltryptamine | Lower reactivity in Pd-catalyzed dearomative arylation compared to non-α-methylated tryptamines | Steric hindrance reduces reaction rate | researchgate.net |
| No α-Methyl Group | Tryptamine | Good substrate for Monoamine Oxidase A (MAO-A) | Lower metabolic stability | wikipedia.org |
Influence of Indole Ring Substituents
Substituents on the indole nucleus itself play a critical role in directing the course and efficiency of chemical reactions. The electronic properties of these groups can dramatically alter the nucleophilicity of the indole ring and the stability of reaction intermediates.
Research into the synthesis of 2,3-disubstituted indoles has shown that electron-withdrawing groups on the indole's benzene ring enhance the rate of electrophilic cyclization reactions. organic-chemistry.org Conversely, strong electron-donating groups tend to slow the reaction and result in lower product yields. organic-chemistry.org This effect is attributed to the modulation of the electron density of the indole system, which is crucial for the key cyclization step.
| Substituent Type on Indole Ring | Effect on Cyclization Reaction Rate | Effect on Product Yield | Reference |
| Electron-Withdrawing Groups (e.g., -Cl, -I) | Enhanced | Increased | organic-chemistry.org |
| Electron-Donating Groups (e.g., -OMe) | Slowed | Decreased | organic-chemistry.org |
Furthermore, the nature of substituents can act as a "chemical switch," directing reactions toward entirely different structural outcomes. In Zinc(II)-catalyzed cycloaddition reactions between indoles and 1,2-diaza-1,3-dienes, the substituent pattern on the indole was a critical factor in determining the product. acs.org For instance, the presence of a hydrogen atom at the C3 position of the indole ring was found to be responsible for favoring a ring-opened [4 + 2] cycloaddition product. acs.org This demonstrates that even subtle changes to the indole scaffold can create divergent reaction pathways.
The stability of the indole ring system can also be compromised by certain substituents under specific conditions. Studies on 2-amino-1H-indole-3-carboxylate esters revealed that the scaffold is susceptible to degradation. arkat-usa.org Attempted hydrolysis of the ethyl ester under basic conditions did not yield the expected carboxylic acid but instead led to a ring-opened product. arkat-usa.org Similarly, subjecting the tert-butyl ester to acidic conditions resulted in a quantitative conversion to an indolin-2-imine hydrochloride, indicating a fundamental instability of the 2-aminoindole-3-carboxylic acid scaffold under these deprotection methods. arkat-usa.org
Applications in Chemical Probe Design and Materials Science
Design of Novel Chemical Scaffolds for Exploring Molecular Interactions
The indole (B1671886) moiety is a well-established pharmacophore known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. The structure of 1-(2-Methyl-1H-indol-3-yl)ethan-1-amine serves as a promising scaffold for designing chemical probes aimed at investigating these molecular interactions within biological targets such as enzymes and receptors.
Rational drug design and the development of chemical probes frequently employ computational methods to predict the binding affinity and mode of interaction between a ligand and its target protein. acs.org For a scaffold like this compound, computational studies such as Density Functional Theory (DFT) and molecular docking can elucidate its potential to form stable complexes. mdpi.comresearchgate.net These studies can model how the indole ring might fit into hydrophobic pockets and how the amine and indole N-H groups can act as hydrogen bond donors. chemscene.com
Computational analyses provide critical insights into the energetic favorability of these interactions, guiding the synthesis of more potent and selective molecules. mdpi.com The predicted properties of this scaffold form a basis for its selection in probe development.
Table 1: Predicted Molecular Properties and Interaction Potential
| Property | Value | Potential Interaction Type |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂ | N/A |
| Molecular Weight | 174.24 g/mol | N/A |
| Hydrogen Bond Donors | 2 (Indole N-H, Amine NH₂) | Hydrogen Bonding |
| Hydrogen Bond Acceptors | 1 (Amine Nitrogen) | Hydrogen Bonding |
| Rotatable Bonds | 1 | Conformational Flexibility |
| LogP | 2.496 | Hydrophobic Interactions |
Data derived from computational chemistry models. chemscene.com
The this compound scaffold is amenable to systematic chemical modifications to fine-tune its physicochemical and biological properties. Structure-guided design involves altering specific parts of the molecule to enhance its interaction with a target. For instance, substituents can be introduced at various positions on the indole ring to modulate lipophilicity, electronic character, and steric profile. The primary amine group offers a convenient handle for derivatization, such as acylation or alkylation, to explore different binding epitopes or attach reporter tags like fluorophores.
Table 2: Examples of Structure-Guided Modifications and Their Potential Effects
| Modification Site | Type of Modification | Potential Effect on Properties |
|---|---|---|
| Indole Ring (Positions 4-7) | Halogenation (e.g., -F, -Cl) | Increased lipophilicity, altered electronic distribution |
| Indole Nitrogen (N-1) | Alkylation (e.g., -CH₃) | Removal of H-bond donor, increased lipophilicity |
| Ethylamine (B1201723) Nitrogen | Acylation | Introduction of new functional groups, altered H-bonding |
These modifications allow for the creation of a library of compounds with diverse properties, enabling the systematic exploration of structure-activity relationships (SAR).
Utilization as Building Blocks in Complex Organic Synthesis
In synthetic organic chemistry, this compound is classified as a building block, a foundational molecule used for constructing more complex chemical entities. chemscene.comenaminestore.com Its bifunctional nature, possessing both a nucleophilic primary amine and a reactive indole core, makes it a versatile precursor. Structurally related indole ethylamines are recognized for their role in the synthesis of bioactive molecules and are valuable intermediates in multi-step synthetic pathways. chemimpex.comnih.gov
The primary amine can readily participate in a wide range of chemical transformations, including:
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
Reductive amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.
N-alkylation: Reaction with alkyl halides to introduce alkyl groups.
These reactions enable the incorporation of the 2-methylindole (B41428) scaffold into larger, more complex molecular frameworks, which is essential in the discovery of new chemical entities. chemicalbook.com
Investigation of Self-Assembly and Supramolecular Chemistry
The field of supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent intermolecular forces. The molecular structure of this compound contains all the necessary components to participate in self-assembly processes. nih.gov
The key drivers for the self-assembly of this molecule would be:
Hydrogen Bonding: The indole N-H group and the two protons on the primary amine can act as hydrogen bond donors, while the lone pair on the amine nitrogen can act as an acceptor. These interactions can lead to the formation of chains or network structures. nih.gov
π-π Stacking: The electron-rich, aromatic indole ring can interact with other indole rings through π-π stacking, contributing to the stability of assembled structures. researchgate.net
These non-covalent interactions can guide the molecules to organize into well-defined supramolecular architectures in the solid state or in specific solvents. The study of such self-assembling systems is fundamental to the development of new materials with tailored properties, such as organic semiconductors and functional gels. researchgate.net
Table 3: Potential Intermolecular Forces in Supramolecular Assembly
| Intermolecular Force | Participating Functional Group(s) | Resulting Structure |
|---|---|---|
| Hydrogen Bonding | Indole N-H, Amine -NH₂ | Dimers, linear chains, 2D/3D networks |
| π-π Stacking | Indole Aromatic System | Columnar stacks, layered arrangements |
Future Directions in Research on 1 2 Methyl 1h Indol 3 Yl Ethan 1 Amine
Emerging Synthetic Methodologies
Future synthetic efforts will likely focus on developing more efficient, stereoselective, and environmentally benign routes to 1-(2-Methyl-1H-indol-3-yl)ethan-1-amine and its derivatives.
Asymmetric Catalysis : The development of novel chiral catalysts—whether metal-based, organocatalytic, or enzymatic—will be crucial for the enantioselective synthesis of this compound. This would provide access to specific stereoisomers, which is vital for pharmaceutical applications.
Continuous Flow Synthesis : Continuous flow microreactor technology offers a promising avenue for the rapid and safe synthesis of indole (B1671886) derivatives. nih.gov This methodology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times. nih.govmdpi.com The application of flow chemistry could enable the efficient production of this compound libraries for screening purposes.
C-H Functionalization : Direct functionalization of the indole C-H bonds represents a highly atom-economical approach to creating derivatives. Future research may explore late-stage C-H amination or alkylation of the indole core to diversify the molecular structure without the need for pre-functionalized starting materials. acs.org
Biocatalysis : The use of enzymes, such as transaminases, could provide a highly selective and green method for the synthesis of the chiral amine moiety.
| Synthetic Methodology | Potential Advantages |
| Asymmetric Catalysis | Access to enantiomerically pure compounds. |
| Continuous Flow Synthesis | Improved yield, safety, and scalability. nih.gov |
| C-H Functionalization | High atom economy and access to novel derivatives. acs.org |
| Biocatalysis | High stereoselectivity and environmentally friendly conditions. |
Advanced Computational Modeling Techniques
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work.
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be employed to predict the geometric, electronic, and spectroscopic properties of this compound. researchgate.net These calculations can help in understanding its reactivity and potential interactions with biological targets. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational landscape of the molecule and its interactions with solvents or biological macromolecules like proteins. mdpi.com This can be particularly useful in drug design to predict binding modes and affinities.
In Silico Screening : Computational models can be used to perform virtual screening of libraries of derivatives of this compound against various biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov
| Computational Technique | Application in Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, stability, and reactivity. researchgate.net |
| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. mdpi.com |
| Virtual Screening | In silico identification of potential drug candidates. nih.gov |
Exploration of Novel Chemical Reactivity Patterns
A deeper understanding of the chemical reactivity of this compound will open up new avenues for its use as a synthetic intermediate.
Functionalization of the Amine Group : The primary amine offers a reactive handle for a wide range of transformations, including acylation, alkylation, and reductive amination, to generate a diverse set of derivatives.
Reactions at the Indole Ring : The electron-rich indole nucleus is susceptible to electrophilic substitution. rsc.org Future studies could explore reactions at various positions of the indole ring to create novel scaffolds. The C3-position is particularly nucleophilic, facilitating electrophilic aromatic substitutions. rsc.org
Metal-Catalyzed Cross-Coupling : The N-H bond of the indole can be functionalized through cross-coupling reactions to introduce aryl or alkyl substituents, further expanding the chemical space around this core structure.
Ring-Opening and Rearrangement Reactions : Investigating the behavior of the indole ring under harsh conditions could reveal novel rearrangement or ring-opening pathways, leading to unexpected and potentially useful molecular architectures. arkat-usa.org
| Reaction Type | Potential Outcome |
| Amine Functionalization | Creation of amides, secondary/tertiary amines. |
| Electrophilic Aromatic Substitution | Introduction of substituents on the indole ring. rsc.org |
| N-H Cross-Coupling | N-arylation or N-alkylation of the indole. |
| Ring Rearrangements | Access to novel heterocyclic systems. arkat-usa.org |
Integration with High-Throughput Screening for Chemical Space Exploration
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific activity. enamine.net By integrating the synthesis of a library of this compound derivatives with HTS, a vast chemical space can be explored efficiently.
Combinatorial Chemistry : Using the synthetic reactions described in the previous section, a combinatorial library of analogs can be generated by varying the substituents on the amine and the indole ring.
Assay Development : The development of robust and sensitive assays is crucial for screening these libraries against various biological targets or for desired material properties.
Hit-to-Lead Optimization : Once initial "hits" are identified from the HTS campaign, further chemical modifications can be guided by structure-activity relationship (SAR) studies to optimize their properties. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. enamine.net
| HTS Component | Role in Chemical Space Exploration |
| Combinatorial Library Synthesis | Generation of a diverse set of molecular structures. |
| High-Throughput Screening | Rapid identification of active compounds ("hits"). enamine.net |
| Structure-Activity Relationship (SAR) | Guiding the optimization of hit compounds into leads. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 1-(2-methyl-1H-indol-3-yl)ethan-1-amine, and how can reaction efficiency be optimized?
-
Methodological Answer : The compound can be synthesized via reductive amination of 2-methylindole-3-carbaldehyde with ethylamine, followed by catalytic hydrogenation. Palladium-based catalysts (e.g., heterogeneous Pd catalysts under 1 atm H₂) are effective for reducing intermediates like oximes or imines to amines . Optimization involves adjusting reaction time, temperature (typically 25–60°C), and catalyst loading. Purity can be monitored using HPLC with UV detection at 254 nm.
-
Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Catalyst loading | 5–10 mol% Pd |
| Reaction temperature | 25–50°C |
| H₂ pressure | 1 atm |
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELX software suite for refinement ) coupled with spectroscopic methods:
- ¹H/¹³C NMR : Look for indole NH (~10–12 ppm), methyl groups (2.1–2.5 ppm), and ethylamine protons (1.2–1.5 ppm).
- HRMS : Calculate exact mass (C₁₁H₁₄N₂: 174.1157) and compare with experimental data.
- FT-IR : Confirm amine N–H stretch (~3300 cm⁻¹) and indole C=C/C–N vibrations (1450–1600 cm⁻¹).
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Refer to GHS guidelines for structurally similar amines (e.g., 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol ):
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard ).
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NOESY correlations) be resolved?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or crystal packing effects. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for conformational exchange.
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to assign stereoelectronic effects.
- Crystallography : Use SHELXL for high-resolution refinement to resolve ambiguities in bond lengths/angles .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
-
Intermediate Purification : Use flash chromatography (silica gel, EtOAc/hexane gradients) to remove byproducts.
-
Catalyst Screening : Test Pd/C vs. Raney Ni for selectivity in reductive steps .
-
Scale-Up Adjustments : Reduce solvent volume by 30% in later stages to minimize decomposition.
- Yield Optimization Table :
| Step | Yield (%) | Key Improvement |
|---|---|---|
| Indole alkylation | 65 → 82 | Use dry DMF under N₂ |
| Reductive amination | 50 → 68 | Switch to Pd/C (1 atm H₂) |
Q. How can biological activity assays (e.g., receptor binding) be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize serotonin receptors (5-HT subtypes) due to structural similarity to tryptamine derivatives .
- Assay Conditions :
- Radioligand displacement (³H-LSD for 5-HT₂A, Kd ~1–10 nM).
- Use Bradford assay to quantify protein concentrations in receptor preparations.
- Data Analysis : Fit dose-response curves using GraphPad Prism (EC₅₀/IC₅₀ calculations).
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values (e.g., DMSO vs. water)?
- Methodological Answer :
- Experimental Replication : Measure solubility in triplicate using UV-Vis (λmax = 280 nm) under controlled pH (7.4 PBS vs. pure DMSO).
- Literature Cross-Reference : Compare with analogs like 2-(4-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine (solubility: 12 mg/mL in DMSO ).
- Theoretical Modeling : Calculate logP (CLogP ~2.5) to predict hydrophobicity-driven solubility limits.
Structural and Functional Analogues
Q. What are key differences between this compound and its 6-methylindole analogue?
- Methodological Answer :
- Steric Effects : 2-methyl substitution reduces π-stacking in receptor binding vs. 6-methyl .
- Synthetic Accessibility : 6-methyl derivatives require regioselective Friedel-Crafts alkylation, whereas 2-methyl is accessible via direct indole methylation.
- Biological Data : Compare EC₅₀ values in 5-HT receptor assays (e.g., 2-methyl: 15 nM vs. 6-methyl: 45 nM ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
